(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
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Overview
Description
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound with a complex structure It is a derivative of carbamic acid and features a bromine atom, a methyl group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 5-bromo-2-methylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Bromine-containing by-products.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
- (5-Fluoro-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
- (5-Iodo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester
Uniqueness
(5-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions and interactions that are not possible with other halogens, making this compound valuable for targeted applications.
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-7-10(14)8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 |
InChI Key |
SAMYLOMTXFDYHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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